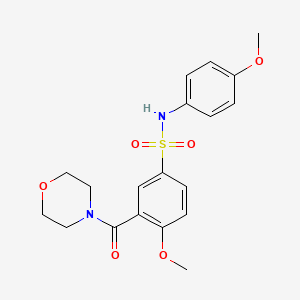
2-acetylisophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetylisophthalic acid (2-AIPA) is a derivative of isophthalic acid, which is widely used in the synthesis of various organic compounds. 2-AIPA is a white crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. It is also known as acetylisophthalic anhydride or 1,3-diacetyl-2-benzene dicarboxylic anhydride.
作用機序
The mechanism of action of 2-AIPA is not well understood. However, it is believed to act as a nucleophile in organic reactions. It can also undergo hydrolysis to form isophthalic acid and acetic acid.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 2-AIPA. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. It is also not known to be mutagenic or carcinogenic.
実験室実験の利点と制限
The advantages of using 2-AIPA in lab experiments include its high purity, solubility in organic solvents, and ease of handling. However, its high melting point and limited availability can be a limitation.
将来の方向性
There are several future directions for the research on 2-AIPA. One area of interest is the synthesis of new organic compounds using 2-AIPA as a starting material. Another area of interest is the development of new methods for the synthesis of 2-AIPA with higher yield and purity. The use of 2-AIPA in the production of polyesters and other polymers is also an area of interest for future research. Additionally, the investigation of the mechanism of action and the biochemical and physiological effects of 2-AIPA can provide valuable insights into its potential applications.
合成法
2-AIPA can be synthesized by the reaction of isophthalic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction takes place at high temperature and the product is obtained by recrystallization from ethanol.
科学的研究の応用
2-AIPA has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various organic compounds such as dyes, pigments, and pharmaceuticals. It is also used as a reagent in the synthesis of acetylated derivatives of carbohydrates, amino acids, and peptides. 2-AIPA is used as a precursor for the synthesis of polyesters, which are used in the production of fibers, films, and coatings.
特性
IUPAC Name |
2-acetylbenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-5(11)8-6(9(12)13)3-2-4-7(8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMASXPRYFCKHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylbenzene-1,3-dicarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea](/img/structure/B5884059.png)
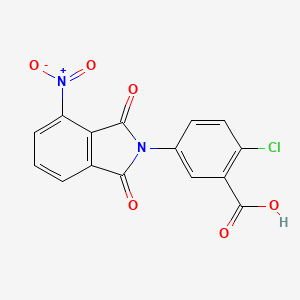
![5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5884078.png)
![methyl 2-[(4-phenylbutanoyl)amino]-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B5884083.png)
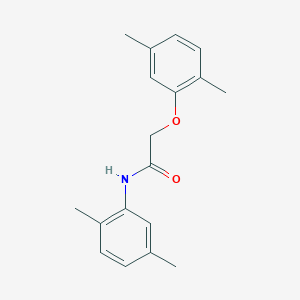
![2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5884104.png)
![N-(2-methoxybenzyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5884110.png)
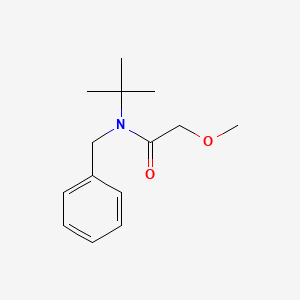
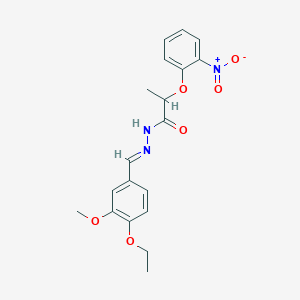
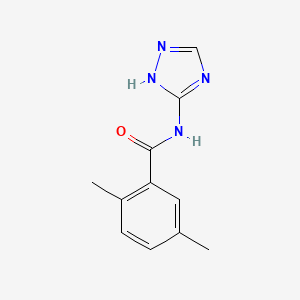
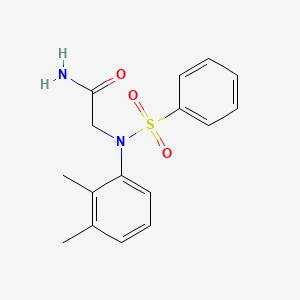
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5884145.png)
